molecular formula C10H10O B1352297 4-Methyl-1-indanone CAS No. 24644-78-8

4-Methyl-1-indanone

Cat. No.: B1352297
CAS No.: 24644-78-8
M. Wt: 146.19 g/mol
InChI Key: RUORWXQKVXTQJJ-UHFFFAOYSA-N
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Description

4-Methyl-1-indanone is an organic compound with the molecular formula C10H10O. It belongs to the class of indanones, which are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring.

Biochemical Analysis

Biochemical Properties

4-Methyl-1-indanone plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. It is involved in the synthesis of several organic compounds, including 3,6-dimethylcholanthrene and 3-methyl-7-methoxycholanthrene . The compound interacts with enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it undergoes condensation reactions with 2-lithio-N,N-diethyl-1-napthamide, leading to the formation of naphthoic acid lactones .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to exhibit cytotoxic activities, which can affect cell viability and proliferation . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can modulate the activity of key enzymes and proteins involved in these processes. For example, it has been shown to affect the Wnt/β-catenin and Hedgehog signaling pathways, which are crucial for cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to target proteins and enzymes, altering their conformation and activity. This interaction can result in the inhibition of enzyme activity, such as the down-regulation of anterograde transport motor proteins like KIF3A and IFT88 . Additionally, this compound can promote tubulin polymerization, affecting cellular structures and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cyst development in kidney models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit cyst development without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cytotoxicity and adverse impacts on cellular functions . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound undergoes metabolic reactions, leading to the formation of intermediate products that participate in further biochemical processes . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can affect its bioavailability and efficacy in biochemical reactions and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.

Preparation Methods

Chemical Reactions Analysis

4-Methyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, typically using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major products formed from these reactions include 4-methylindan-1-ol (from reduction) and 4-methyl-2-nitroindanone (from nitration) .

Comparison with Similar Compounds

4-Methyl-1-indanone can be compared with other indanone derivatives, such as:

    1-Indanone: The parent compound, which lacks the methyl group at the 4-position.

    4-Methoxy-1-indanone: A derivative with a methoxy group instead of a methyl group at the 4-position.

    5,6-Dimethoxy-1-indanone: A compound with two methoxy groups on the benzene ring.

The presence of the methyl group in this compound can influence its reactivity and biological activity, making it unique compared to its analogues .

Properties

IUPAC Name

4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUORWXQKVXTQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403076
Record name 4-Methyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24644-78-8
Record name 4-Methyl-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024644788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-1-INDANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4Y2I8BMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 12.0 g (73.2 mmol) of 2-methylbenzenepropanoic acid in 125 ml of methylene chloride was added portion-wise to 500 g of polyphosphoric acid. The mixture was heated for six hours on the steam bath and the resulting orange solution was diluted with 1.5 l of ice. The solid was collected, washed with water, and air dried to give 7.2 g crude material. Recrystallization from ethanol/water gave 5.8 g of the desired product; mp 94°-97°. Extraction of the original diluted reaction mixture with methylene chloride gave an additional lot. Total recovery was 7.7 g (72%).
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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